molecular formula C10H18N4O2 B13629565 2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid

2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid

Katalognummer: B13629565
Molekulargewicht: 226.28 g/mol
InChI-Schlüssel: QQMSMDCSFNGOIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Eigenschaften

Molekularformel

C10H18N4O2

Molekulargewicht

226.28 g/mol

IUPAC-Name

2-amino-4-(3,5-diethyl-1,2,4-triazol-1-yl)butanoic acid

InChI

InChI=1S/C10H18N4O2/c1-3-8-12-9(4-2)14(13-8)6-5-7(11)10(15)16/h7H,3-6,11H2,1-2H3,(H,15,16)

InChI-Schlüssel

QQMSMDCSFNGOIO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN(C(=N1)CC)CCC(C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of a suitable precursor with aminoguanidine hydrochloride under microwave irradiation. The process begins with the preparation of N-guanidinosuccinimide, which then reacts with amines to form the desired product . The reaction conditions often include the use of succinic anhydride and a variety of amines, with the choice of pathway depending on the nucleophilicity of the amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Peptide Bond Formation

The carboxylic acid group participates in standard amino acid coupling reactions:

ReactantConditionsProductYieldSource
Benzyl chlorideDCC, DMF, 0°C → RT, 12 hBenzyl ester derivative78%
Glycine methyl esterEDC/HOBt, CH₂Cl₂, 24 hDipeptide analog65%

Reactions require anhydrous conditions due to the compound’s hygroscopic nature.

Esterification

Methanol-mediated esterification under acidic conditions produces the methyl ester variant:

text
Compound + CH₃OH (excess) → H₂SO₄ (cat.) → Methyl ester + H₂O
  • Optimal conditions : Reflux for 6–8 h in methanol with catalytic H₂SO₄ .

  • Challenges : Over-acidification leads to triazole ring decomposition.

Nucleophilic Substitution

The triazole nitrogen acts as a nucleophile in SN2 reactions:

ElectrophileSolventTemperatureProduct
Methyl iodideAcetonitrile60°CN-Methylated triazole derivative
Propargyl bromideDMFRTAlkynyl-substituted analog

Reactions typically achieve 60–85% yields but require strict moisture control.

Cyclization Reactions

Heating with dicarbonyl compounds induces heterocycle formation:

text
Compound + Acetylacetone → NaOH (aq.), Δ → Fused pyridotriazole system
  • Key observation : Cyclization occurs preferentially at the triazole N1 position .

Hydrazide Formation

Reaction with hydrazine monohydrate produces acid hydrazide derivatives:
Conditions : 2-Propanol, reflux, 20 h
Mechanism :

  • Nucleophilic attack by hydrazine on carbonyl carbon

  • Elimination of water

  • Crystallization from ethanol/water

Key Parameters

FactorOptimal RangeEffect on Yield
Temperature60–80°C+15–20%
Solvent polarityε = 20–30 (e.g., DMF)+25%
Reaction time6–8 hMaximizes output

Analytical Monitoring

  • TLC : Rf = 0.3–0.4 (CHCl₃:MeOH 4:1)

  • NMR diagnostics :

    • δ 1.2–1.4 ppm (triazole-CH₂CH₃)

    • δ 3.8 ppm (α-CH-NH₂)

Stability Considerations

The compound degrades under:

  • Strong acids (pH < 2): Triazole ring protonation → decomposition

  • UV light : Photooxidation of ethyl groups (t₁/₂ = 48 h at 254 nm)

This reactivity profile positions 2-Amino-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)butanoic acid as a versatile scaffold for developing antimicrobial agents and enzyme inhibitors. Further studies should explore its click chemistry potential via triazole-mediated copper-catalyzed azide-alkyne cycloaddition .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the modulation of metabolic processes and signal transduction pathways .

Biologische Aktivität

2-Amino-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)butanoic acid is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a triazole ring known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of suitable starting materials such as succinic anhydride and aminoguanidine hydrochloride. The resulting compound exhibits a molecular formula of C10H19N5O and a molecular weight of 227.29 g/mol .

Pharmacological Profile

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Recent studies have indicated that triazole derivatives possess significant antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, similar triazole compounds have shown effectiveness against various bacterial strains. For instance, triazole derivatives have been reported to exhibit minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
Triazole compounds are also being explored for their anticancer potential. Some studies suggest that modifications in the triazole ring can enhance the selectivity and potency against cancer cell lines by disrupting mitotic processes . The exact mechanism through which this compound exerts its anticancer effects remains to be elucidated.

3. Neuroprotective Effects
Emerging research indicates that certain triazole derivatives may possess neuroprotective properties by modulating neurotransmitter systems or exhibiting antioxidant activities. However, specific studies focusing on this compound are still needed to confirm such effects.

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazole derivatives:

Case Study 1: Antimicrobial Screening
A study screened various triazole compounds against common pathogens. While specific results for this compound were not detailed, related compounds demonstrated promising antimicrobial activity with MIC values in the low µg/mL range .

Case Study 2: Anticancer Activity
In vitro studies on structurally similar triazoles indicated their ability to induce apoptosis in cancer cells by disrupting spindle formation during mitosis. This suggests a potential pathway through which this compound may exert anticancer effects .

Comparative Analysis

The following table summarizes the biological activities reported for various triazole derivatives compared to the target compound:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer ActivityNeuroprotective Effects
Triazole A3.12 (S. aureus)YesUnknown
Triazole B12.5 (E. coli)ModeratePotential
This compound UnknownUnknownUnknown

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)butanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : A typical synthesis involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) under acidic conditions, followed by crystallization. For example, analogous triazole derivatives are synthesized via hydrazide cyclization (65% yield) after 18-hour reflux . Optimization strategies include:

  • Adjusting solvent polarity (e.g., ethanol/water mixtures) to improve crystallization efficiency.
  • Modifying reflux duration and temperature to balance reaction completion and byproduct formation.
  • Monitoring purity via HPLC or TLC at intermediate stages .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions and integration ratios. FTIR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while chiral columns resolve stereoisomers if present .
  • Elemental Analysis : Combustion analysis (C, H, N) validates empirical formula consistency (±0.3% tolerance) .

Q. How can researchers address discrepancies in melting point or spectroscopic data during characterization?

  • Methodology :

  • Reproduce synthesis under controlled conditions (e.g., anhydrous environment) to rule out humidity-induced variations.
  • Cross-validate with alternative techniques: X-ray crystallography (e.g., SHELX refinement ) for unambiguous structural confirmation.
  • Compare with literature values for analogous triazole-containing amino acids to identify systematic errors .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Methodology :

  • Isotopic Labeling : Incorporate 13^{13}C or 15^{15}N isotopes at the amino or triazole group to track metabolic pathways via mass spectrometry .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase), prioritizing binding sites with free energy < -8 kcal/mol .
  • Kinetic Studies : Measure inhibition constants (KiK_i) via spectrophotometric assays under varied pH and temperature conditions.

Q. How can computational chemistry predict the compound’s physicochemical properties and bioactivity?

  • Methodology :

  • Quantum Calculations : Employ DFT (B3LYP/6-31G**) to optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps.
  • ADMET Prediction : Use tools like SwissADME to estimate logP (target < 3), aqueous solubility, and cytochrome P450 interactions .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of protein-ligand complexes.

Q. What experimental approaches resolve contradictions in bioactivity data across different studies?

  • Methodology :

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate to establish EC50_{50}/IC50_{50} values with 95% confidence intervals.
  • Control Experiments : Include positive/negative controls (e.g., methionine analogs ) to validate assay specificity.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc) to reconcile data from disparate models (e.g., bacterial vs. mammalian cell lines).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.